2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
“2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound with the molecular formula C20H14FN3O . It belongs to the class of compounds known as imidazo[1,2-a]pyridines .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through a solvent- and catalyst-free method by condensing 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to a benzamide group through a fluorine atom .Physical and Chemical Properties Analysis
The average mass of “this compound” is 331.343 Da, and its monoisotopic mass is 331.112091 Da . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.Scientific Research Applications
Optimization of PARP Inhibitors
A study led by Penning et al. (2010) focused on the optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, leading to the identification of a compound with excellent PARP enzyme potency and significant in vivo efficacy in cancer models. This research highlights the potential of structurally related compounds in cancer therapy, showing the promise of 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide derivatives for therapeutic applications (Penning et al., 2010).
Automated Radiosynthesis for Clinical Imaging
Takayuki Ohkubo and colleagues (2021) developed an automated radiosynthesis method for 18F-labeled tracers, including compounds related to this compound, for clinical applications in imaging hypoxia and tau pathology. This work demonstrates the utility of such compounds in the production of radiotracers for positron emission tomography (PET) imaging, which is crucial for diagnosing and studying various diseases (Ohkubo et al., 2021).
Synthesis and Characterization of Benzamide Derivatives
Research by Achugatla et al. (2017) on the synthesis and characterization of new benzamide derivatives structurally related to this compound underscores the importance of chemical synthesis in developing novel compounds for potential pharmacological uses. This study illustrates the foundational chemical processes necessary for creating molecules with possible therapeutic value (Achugatla et al., 2017).
Exploration of Fluorinated Heterocyclic Compounds
G. Shi, Qian Wang, and M. Schlosser (1996) utilized fluorine-containing building blocks for synthesizing various heterocyclic compounds, demonstrating the versatility of fluorine chemistry in creating bioactive molecules. Their work provides a basis for understanding how modifications like fluorination can influence the chemical and biological properties of molecules, including those related to this compound (Shi et al., 1996).
Future Directions
The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which can yield target products in one synthetic stage, is an urgent task . Additionally, these compounds have shown anticancer activity and could be useful in developing more effective compounds for treating breast cancer .
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine structure have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
As a calcium channel blocker, it could affect signal transduction pathways. As a GABA A receptor modulator, it could affect neurotransmission .
Result of Action
Based on the known actions of similar compounds, it could lead to changes in cell cycle progression, signal transduction, or neurotransmission .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators
Cellular Effects
The cellular effects of 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide are also not yet fully known. Imidazo[1,2-a]pyridines have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties
Molecular Mechanism
Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators
Properties
IUPAC Name |
2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-16-11-5-4-10-15(16)20(25)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDBYTPEZKNLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670457 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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